Structural Uniqueness vs. 7-Aryl-1,4-Thiazepane Analogs: No Bioactivity Data for Direct Comparison
The target compound bears a 3-(dimethylamino)methyl substituent absent in closely related analogs such as (4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone (CAS 1797737-13-3) and 4-[4-(1H-pyrrol-1-yl)benzoyl]-7-(thiophen-2-yl)-1,4-thiazepane (CAS 1704635-46-0). No quantitative bioactivity data (IC50, Ki, MIC, etc.) were identified for any of these compounds in peer-reviewed literature or authoritative databases, precluding a meaningful head-to-head comparison and rendering any differentiation claim speculative .
| Evidence Dimension | Presence of 3-(dimethylamino)methyl substituent |
|---|---|
| Target Compound Data | Contains a 3-(dimethylamino)methyl side chain on the 1,4-thiazepane ring (SMILES: CN(C)CC1CSCCCN1C(=O)c1ccc(-n2cccc2)cc1) |
| Comparator Or Baseline | (4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone (CAS 1797737-13-3) lacks the dimethylaminomethyl group; 4-[4-(1H-pyrrol-1-yl)benzoyl]-7-(thiophen-2-yl)-1,4-thiazepane (CAS 1704635-46-0) also lacks this substituent |
| Quantified Difference | No quantitative bioactivity data available for any compound; difference is purely structural |
| Conditions | Structural comparison based on SMILES notation and published chemical structures |
Why This Matters
Without bioactivity data, procurement decisions must rely on the unique structural feature—the basic dimethylamino group may modulate solubility and target engagement—but this remains unproven.
